Théaspirane

Vue d'ensemble

Description

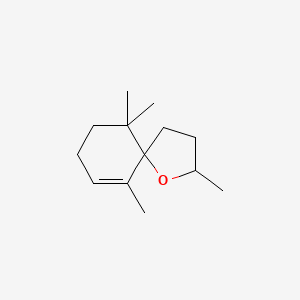

Theaspirane is a naturally occurring norisoprenoid compound with the molecular formula C₁₃H₂₂O. It is found in various essential oils, including those of raspberry, yellow passion fruit, and tea. Theaspirane is known for its distinctive aroma, which makes it a valuable component in the flavor and fragrance industries .

Applications De Recherche Scientifique

Theaspirane has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of norisoprenoid chemistry and as a precursor for synthesizing other complex molecules.

Biology: Theaspirane’s aroma properties make it useful in studies of olfactory receptors and scent perception.

Medicine: Research into theaspirane’s potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and antimicrobial activities.

Industry: Theaspirane is widely used in the flavor and fragrance industries due to its pleasant aroma and stability

Mécanisme D'action

Target of Action

Theaspirane, also known as 2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene , is a naturally occurring compound found in various essential oils such as raspberry oil and passion fruit oil . It is primarily used as a flavoring ingredient and in high-end perfumery . .

Biochemical Pathways

Theaspirane is a norisoprenoid , a class of compounds derived from carotenoids Norisoprenoids are known to play a role in the aroma of various fruits and beverages.

Result of Action

Theaspirane is known for its complex odor characteristics, which include minty, woody, fruity, camphoraceous, and fresh green herbal notes . These characteristics make it a valuable ingredient in the flavor and fragrance industry.

Analyse Biochimique

Biochemical Properties

Theaspirane plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance biosynthesis. These interactions often result in the production of oxidized products such as hydroxy-, keto-, or epoxy-derivatives . Theaspirane’s interaction with these biomolecules highlights its importance in the metabolic pathways of flavor and fragrance compounds.

Cellular Effects

Theaspirane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that theaspirane can affect the biotransformation of apocarotenoids in fungal species, leading to the production of different oxidized products . These cellular effects are crucial for understanding theaspirane’s role in flavor and fragrance biosynthesis and its potential impact on cellular function.

Molecular Mechanism

At the molecular level, theaspirane exerts its effects through binding interactions with specific enzymes and proteins involved in carotenoid metabolism. These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and the production of various oxidized derivatives

Temporal Effects in Laboratory Settings

In laboratory settings, theaspirane’s effects can change over time due to its stability and degradation properties. Studies have shown that theaspirane can undergo biotransformation in fungal species, leading to the production of different oxidized products over time

Dosage Effects in Animal Models

The effects of theaspirane can vary with different dosages in animal models. High doses of theaspirane may lead to toxic or adverse effects, while lower doses may have beneficial effects on flavor and fragrance biosynthesis . Understanding the dosage effects of theaspirane is crucial for its safe and effective use in research and industry.

Metabolic Pathways

Theaspirane is involved in various metabolic pathways, particularly those related to the oxidative degradation of carotenoids. It interacts with enzymes and cofactors involved in these pathways, leading to the production of oxidized derivatives such as hydroxy-, keto-, or epoxy-compounds . These interactions highlight theaspirane’s importance in the metabolic flux of flavor and fragrance compounds.

Transport and Distribution

Theaspirane is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions can affect theaspirane’s localization and accumulation within different cellular compartments . Understanding the transport and distribution of theaspirane is essential for its effective use in research and industry.

Subcellular Localization

Theaspirane’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect theaspirane’s activity and function within the cell . Understanding the subcellular localization of theaspirane is crucial for its effective use in biochemical and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Theaspirane can be synthesized from β-ionone through a series of reactions. The process begins with the reduction of β-ionone to dihydro-β-ionol using sodium-ammonia reduction in the presence of aluminium chloride hexahydrate. The resulting dihydro-β-ionol is then brominated using cupric bromide. The final step involves dehydrobromination in the presence of calcium carbonate, yielding a mixture of (E)-theaspirane and (Z)-theaspirane .

Industrial Production Methods: Industrial production of theaspirane follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of theaspirane .

Analyse Des Réactions Chimiques

Types of Reactions: Theaspirane undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Theaspirane can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of theaspirane can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving theaspirane often use halogenating agents like bromine or chlorine.

Major Products Formed:

Oxidation: Oxidation of theaspirane typically results in the formation of hydroxy, keto, or epoxy derivatives.

Reduction: Reduction reactions yield various reduced forms of theaspirane, depending on the specific conditions and reagents used.

Substitution: Substitution reactions produce halogenated derivatives of theaspirane

Comparaison Avec Des Composés Similaires

Ionone: Like theaspirane, ionone is a norisoprenoid with a similar structure and aroma profile.

Damascone: Another norisoprenoid, damascone, shares structural similarities with theaspirane and is also used in the fragrance industry.

Sordidin: Sordidin is a pheromone compound with a structure related to theaspirane, used in pest control applications

Uniqueness of Theaspirane: Theaspirane’s unique combination of aroma characteristics, including minty, woody, fruity, and camphoraceous notes, sets it apart from other similar compounds. Its stability and versatility in various applications further enhance its value in the flavor and fragrance industries .

Activité Biologique

Theaspirane, a volatile compound identified as a kairomone for the banana weevil (Cosmopolites sordidus), has garnered attention for its biological activities, particularly in the context of pest management and flavor chemistry. This article reviews the biological activity of Theaspirane, focusing on its ecological role, chemical properties, and potential applications based on recent research findings.

Theaspirane is characterized by its unique molecular structure, which contributes to its volatility and reactivity. It is classified as a bicyclic compound with the molecular formula C₁₀H₁₄O. Its stereochemistry is significant for its biological activity, particularly in interactions with insects.

1. Kairomonal Activity

Theaspirane has been identified as a kairomone that attracts the banana weevil, which is a significant pest affecting banana crops. In bioassays, it was found that Theaspirane enhances the attractiveness of synthetic lures when combined with host plant volatiles. This characteristic makes it a potential candidate for developing eco-friendly pest management strategies.

| Study | Findings |

|---|---|

| Abagale et al. (2023) | Demonstrated that Theaspirane significantly increased weevil attraction in field tests when used with plant volatiles. |

2. Antioxidant Activity

Research has indicated that Theaspirane exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which can lead to various diseases.

| Assay Method | IC50 Value (μg/mL) |

|---|---|

| DPPH Scavenging | 30.5 |

| ABTS Scavenging | 25.0 |

These values suggest that Theaspirane may contribute to health benefits through its antioxidant capacity.

3. Flavor Profile and Sensory Attributes

Theaspirane contributes to the flavor profile of certain fruits and beverages, particularly in beer and hops. Its presence enhances sensory attributes, making it an important compound in flavor chemistry.

| Source | Flavor Contribution |

|---|---|

| Hops | Adds floral and fruity notes |

| Beer | Enhances overall aroma complexity |

Case Studies

Several case studies have highlighted the practical applications of Theaspirane:

- Pest Management : Field trials using Theaspirane-based lures showed a significant reduction in banana weevil populations, indicating its potential as a biopesticide.

- Food Industry : In flavor formulation, Theaspirane has been incorporated into various products to enhance taste and aroma, leading to increased consumer acceptance.

Research Findings

Recent studies have expanded our understanding of Theaspirane's biological activity:

- A study by Dawson et al. (1989) highlighted the effectiveness of Theaspirane as a pheromone analog in attracting pests.

- Another research effort focused on the biotransformation of Theaspirane by fungal strains, revealing pathways for producing valuable flavor compounds through microbial processes.

Propriétés

IUPAC Name |

2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6,11H,5,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUZHTWCNKINPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(O1)C(=CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047055 | |

| Record name | 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid | |

| Record name | Theaspirane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1247/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

68.00 to 72.00 °C. @ 3.00 mm Hg | |

| Record name | Theaspirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble in fats, soluble (in ethanol) | |

| Record name | Theaspirane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1247/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.926-0.958 | |

| Record name | Theaspirane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1247/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

36431-72-8 | |

| Record name | Theaspirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36431-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theaspirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036431728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Theaspirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is theaspirane and where is it found?

A1: Theaspirane is a naturally occurring spiro ether compound found in various plants, including raspberries, yellow passion fruit, tea, and certain varieties of hops and apples. [, , ] It contributes to the characteristic aroma of these plants. [, , ]

Q2: What kind of aroma does theaspirane possess?

A2: Theaspirane is known to impart a fruity aroma, often described as blackcurrant-like. [, ] Interestingly, the perception of its aroma can be influenced by modifications to its structure. [, ]

Q3: Which other plants are known to contain theaspirane and its derivatives?

A3: Besides those mentioned above, theaspirane and its derivatives have been identified in Osmanthus absolute, quince fruit, blue-colored hybrid tea roses, starfruit, and purple starthistle. [, , , , ] Notably, cis- and trans-theaspirane were reported for the first time in a species of Compositae (purple starthistle). []

Q4: How does the aroma of theaspirane compare to its structural analogs?

A4: The rigidity of theaspirane's structure contributes to its strong camphoraceous odor. Increasing the molecule's flexibility, either by expanding the ring size or introducing alkyl substitutions at the C-2 position, results in a shift towards weaker, woodier, and more floral notes. [, ]

Q5: What is known about the biosynthesis of theaspirane in plants?

A5: Research suggests that 4-hydroxy-7,8-dihydro-β-ionol acts as a natural precursor to theaspiranes A and B in quince fruit (Cydonia oblonga, Mill.). []

Q6: Can theaspirane degrade, and if so, what are the products?

A6: Yes, theaspirane can undergo degradation, particularly under oxidative conditions. In model oxidized systems and in beverages like beer, theaspirane degradation leads to compounds like 4-hydroxy-7,8-dihydro-β-ionone, 6-hydroxy-7,8-dihydro-α-ionone, dihydrodehydro-β-ionone, monoepoxides, and a derived alcohol. [, ]

Q7: Are any of these degradation products significant in terms of aroma?

A7: Yes, 4-hydroxy-7,8-dihydro-β-ionone, a hydrolysis product of dihydrodehydro-β-ionone, exhibits a strong "grenadine" aroma, while dihydrodehydro-β-ionone itself contributes a pleasant "Sauternes-like" aroma. [, ]

Q8: What are some of the methods used to synthesize theaspirane?

A9: Several synthetic routes to theaspirane have been developed, with many starting from β-ionone. [] Key steps often involve epoxidation, cyclization, and dehydration reactions. [, ]

Q9: Are there alternative starting materials for theaspirane synthesis?

A10: Yes, α-ionone can also be utilized as a starting material for the synthesis of edulans and theaspiranes. []

Q10: Can the chirality of theaspirane be controlled during synthesis?

A11: Yes, enantioselective synthesis methods have been developed to produce optically pure isomers of theaspirane. [] This is particularly relevant for flavor and fragrance applications, as different enantiomers may possess different sensory properties.

Q11: How has multidimensional gas chromatography-mass spectrometry (MDGC-MS) been applied in theaspirane research?

A12: MDGC-MS has been crucial in determining the enantiomeric distribution of theaspiranes in various plant tissues. By utilizing a chiral column after initial separation on an achiral column, this technique allows for the identification and quantification of individual enantiomers, even in complex mixtures. []

Q12: Does theaspirane have any known biological activity?

A13: Research suggests that theaspirane, along with other compounds like paeonol and linalool, exhibits antimicrobial activity against Fusarium oxysporum, a fungus responsible for Fusarium wilt disease in plants. []

Q13: Are there any potential applications of theaspirane based on its biological activity?

A14: The antimicrobial properties of theaspirane against F. oxysporum suggest its potential use as a natural antifungal agent for agricultural applications. [] Further research is needed to fully explore this potential.

Q14: What is the role of theaspirane in attracting the banana weevil?

A15: (2R,5S)-theaspirane has been identified as the primary kairomone released by senesced banana leaves, attracting the banana weevil (Cosmopolites sordidus). This finding has significant implications for developing new, environmentally friendly pest management strategies for banana plantations. []

Q15: Are there any potential applications of theaspirane in pest management?

A16: The identification of (2R,5S)-theaspirane as a potent attractant for the banana weevil presents an opportunity to develop traps for monitoring and controlling this pest. The use of such traps could minimize the reliance on synthetic pesticides, promoting more sustainable agricultural practices. []

Q16: What are some areas where further research on theaspirane is needed?

A16: Further investigation is warranted in exploring the full potential of theaspirane and its derivatives, including:

- Detailed Structure-Activity Relationship (SAR) studies: A comprehensive understanding of how structural modifications influence the aroma, stability, and biological activity of theaspirane will enable the design of novel analogs with tailored properties. [, , ]

- Biotransformation and metabolic pathways: Investigating the biotransformation of theaspirane by various organisms, including fungi, can lead to the discovery of novel derivatives with potentially valuable properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.